Buccalin
Overview
Description
Buccalin is a bacterial lysate-based medicinal product that has been developed as an immune-stimulant. It is primarily used in the prophylaxis of recurrent respiratory tract infections. This compound contains inactivated bacterial bodies, including Streptococcus pneumoniae, Streptococcus agalactiae, Staphylococcus aureus, and Haemophilus influenzae .
Preparation Methods
Synthetic Routes and Reaction Conditions: Buccalin is prepared by inactivating bacterial bodies through heating. The bacterial species used in this compound are heat-inactivated to ensure they are non-viable while retaining their immunogenic properties .
Industrial Production Methods: The industrial production of this compound involves the cultivation of the bacterial species, followed by their inactivation through heating. The inactivated bacterial bodies are then formulated into a bacterial concentrate, which is used in the final product .
Chemical Reactions Analysis
Buccalin, being a bacterial lysate, does not undergo typical chemical reactions like oxidation, reduction, or substitution. Instead, its primary function is to stimulate the immune system. The inactivated bacterial bodies in this compound interact with the immune system to enhance its response to infections .
Scientific Research Applications
Buccalin has been extensively studied for its role in the prophylaxis of recurrent respiratory tract infections. It has been shown to significantly reduce the number of days with infectious episodes in patients with recurrent respiratory tract infections . This compound is also used in the prevention of acute exacerbations in elderly patients with chronic obstructive pulmonary disease . Additionally, this compound has applications in immunology research, where it is used to study the immune response to bacterial antigens .
Mechanism of Action
The mechanism of action of Buccalin involves the activation of immunocompetent cells in the region of the Peyer’s patches. This compound stimulates the immune system by presenting inactivated bacterial antigens to the immune cells, thereby enhancing the body’s ability to recognize and fight infections . This activation leads to an increased production of antibodies and other immune responses that help prevent recurrent infections .
Comparison with Similar Compounds
Buccalin is unique in its composition and mechanism of action compared to other bacterial lysate-based products. Similar compounds include other bacterial lysates used for immune stimulation, such as OM-85 and Broncho-Vaxom. These compounds also contain inactivated bacterial bodies and are used for the prevention of respiratory tract infections. this compound’s specific combination of bacterial species and its method of preparation make it distinct .
List of Similar Compounds:- OM-85
- Broncho-Vaxom
- Ribomunyl
This compound stands out due to its unique formulation and its demonstrated efficacy in reducing the number of infectious episodes in patients with recurrent respiratory tract infections .
Biological Activity
Buccalin is a neuropeptide that plays significant roles in neuromuscular transmission, particularly in the marine mollusk Aplysia. It is recognized for its modulatory effects on muscle contractions and its involvement in various physiological processes. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and related studies.
Structure and Classification
This compound belongs to a family of neuropeptides characterized by their role as cotransmitters. The primary forms of this compound include:
- This compound A
- This compound B
- This compound C
These peptides exhibit structural homology and are derived from a common precursor molecule. The amidation of these peptides is crucial for their biological activity, with variations in their amino acid sequences influencing their specific functions .
Table 1: Structural Characteristics of this compound Peptides
Peptide | Length (Amino Acids) | Amidation Required | Functionality |
---|---|---|---|
This compound A | 11 | Yes | Modulates neuromuscular transmission |
This compound B | 10 | Yes | Similar modulatory effects |
This compound C | 11 | Yes | Potentially similar to this compound A |
This compound primarily acts at the anterior radula commissure (ARC) neuromuscular junction. Its key actions include:
- Presynaptic Inhibition : this compound decreases the release of acetylcholine (ACh) from motor neurons, which contrasts with other neuropeptides that enhance ACh release .
- Modulation of Muscle Contraction : When applied exogenously, this compound reduces the size of muscle contractions elicited by motor neuron firing without affecting contractions produced by direct ACh application .
Case Study: Modulatory Effects on Neuromuscular Transmission
In a series of experiments involving Aplysia, researchers observed that this compound A significantly decreased excitatory junction potentials at the ARC without altering muscle relaxation rates. This suggests that this compound serves as a critical modulator in the neuromuscular system, providing fine-tuning to muscle responses during feeding behaviors .
Biological Activities Beyond Neuromuscular Transmission
Recent studies have indicated that this compound may also influence other physiological systems:
- Cardiovascular System : this compound-like immunoreactivity has been detected in tissues associated with cardiovascular functions, suggesting potential roles in heart regulation .
- Reproductive System : The presence of this compound in reproductive tissues indicates its involvement in reproductive physiology .
- Digestive System : this compound's modulatory actions extend to digestive processes, further highlighting its diverse biological roles across different systems .
Table 2: Physiological Systems Influenced by this compound
System | Observed Effects |
---|---|
Neuromuscular | Decreased ACh release, reduced contraction size |
Cardiovascular | Potential regulation of heart function |
Reproductive | Possible involvement in reproductive processes |
Digestive | Modulation of digestive functions |
Clinical Applications and Research Findings
This compound's immunological applications have also been explored through the use of bacterial lysates such as this compound® for treating respiratory infections. Clinical studies have demonstrated its efficacy in enhancing local immune responses and reducing the frequency of infectious episodes in patients with recurrent respiratory issues .
Summary of Clinical Study Findings
- Study Design : Double-blind, placebo-controlled trials evaluating this compound®.
- Primary Endpoint : Reduction in days with infectious episodes.
- Secondary Endpoints : Frequency and severity of respiratory infections; overall patient well-being evaluated on a five-point scale.
Results indicated significant improvements in treated groups compared to placebo, supporting this compound's role as an immune stimulant.
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H72N12O15S/c1-23(2)14-28(38(47)65)52-36(62)20-48-35(61)19-49-40(67)32(21-58)56-43(70)30(16-26-10-8-7-9-11-26)53-39(66)25(5)50-42(69)29(15-24(3)4)54-45(72)33(22-59)57-44(71)31(17-37(63)64)55-41(68)27(12-13-73-6)51-34(60)18-46/h7-11,23-25,27-33,58-59H,12-22,46H2,1-6H3,(H2,47,65)(H,48,61)(H,49,67)(H,50,69)(H,51,60)(H,52,62)(H,53,66)(H,54,72)(H,55,68)(H,56,70)(H,57,71)(H,63,64)/t25-,27-,28-,29-,30-,31-,32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYHBJIRVVTXIJ-XSTSSERXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H72N12O15S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1053.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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